Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C20H24BNO4 and its molecular weight is 353.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : This compound and related boric acid ester intermediates have been synthesized and structurally characterized through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, showing consistency with crystal structures (Huang et al., 2021).
Chemical Properties and Conformational Analysis : The molecular structures optimized by DFT were consistent with those determined by single crystal X-ray diffraction, revealing some physicochemical properties of these compounds (P.-Y. Huang et al., 2021).
Application in Cytotoxicity Studies and Cellular Uptake : These compounds have been used in the preparation of boronated phosphonium salts, where their cytotoxicities and boron uptake were investigated in vitro using human and canine cells (Morrison et al., 2010).
Role in Fluorescence Probes for Explosive Detection : In a study, a derivative of this compound showed rapid deboronation velocity in hydrogen peroxide vapor, making it useful for detecting peroxide-based explosives, with a detection limit as low as 4.1 parts per trillion (Fu et al., 2016).
Use in Fluorescent Imaging and Drug Delivery Systems : The compound has been utilized in the development of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles for enhanced in vivo anti-tumor efficacy. These vesicles exhibited excellent drug release properties and improved drug-targeting ability (Ren et al., 2022).
Synthesis of Electron Donors for Perovskite Solar Cells : It has been involved in the synthesis of arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties as hole transporting materials for stable perovskite solar cells (Liu et al., 2016).
Detection of Benzoyl Peroxide in Real Samples and Zebrafish Imaging : A near-infrared fluorescence off-on probe developed using this compound has been used for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish (Tian et al., 2017).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with proteins and enzymes that have cis-diol groups in their structure .
Mode of Action
This interaction can inhibit the function of the target protein or enzyme, leading to various downstream effects .
Biochemical Pathways
Given the general reactivity of boronic acids and their esters, it can be inferred that this compound may interfere with any biochemical pathway involving proteins or enzymes with cis-diol groups .
Pharmacokinetics
The pharmacokinetics of boronic acids and their esters are generally influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent complexes .
Result of Action
The inhibition of proteins or enzymes containing cis-diol groups can lead to a wide range of effects, depending on the specific role of the inhibited protein or enzyme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH (which can affect the formation of boronate esters), the presence of cis-diol-containing compounds (which can compete for binding), and the presence of transporters (which can affect absorption and distribution) .
Properties
IUPAC Name |
benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLGLWXMBCHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404745 | |
Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363186-06-5 | |
Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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